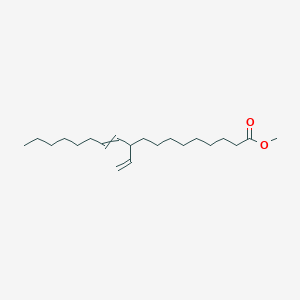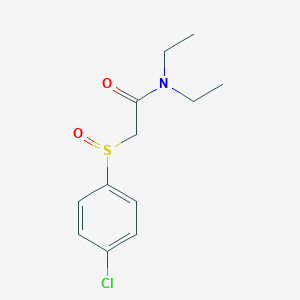
11-Methoxyundecane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methoxyundecane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds characterized by the presence of a thiol group (-SH). This compound is notable for its unique structure, which includes a methoxy group (-OCH3) attached to the eleventh carbon of an undecane chain, with a thiol group at the first carbon. Thiols are known for their distinctive odors and their reactivity, which makes them valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Methoxyundecane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol nucleophile. For instance, the reaction of 11-bromo-1-undecanol with sodium methoxide can yield 11-methoxyundecane, which can then be converted to this compound through a reaction with thiourea followed by hydrolysis .
Industrial Production Methods: In industrial settings, the production of thiols often relies on the high nucleophilicity of sulfur. The reaction of sodium hydrosulfide with alkyl halides is a common method. This approach can be adapted for the production of this compound by using the appropriate alkyl halide precursor .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methoxyundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Produced by strong oxidation of thiols.
Thioethers: Result from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
11-Methoxyundecane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 11-Methoxyundecane-1-thiol involves its thiol group, which can participate in various chemical reactions. Thiols are known to function as chain transfer agents in free radical reactions due to the relatively weak bonding energy of the sulfur-hydrogen bond. This allows the thiol group to easily dissociate and form a thiyl radical, which can then participate in further reactions . Additionally, thiols can inhibit enzymes such as tyrosinase and peroxidase, which are involved in the melanogenesis pathway .
Vergleich Mit ähnlichen Verbindungen
1-Undecanethiol: Similar structure but lacks the methoxy group.
11-Mercapto-1-undecanol: Contains a hydroxyl group instead of a methoxy group.
11-Amino-1-undecanethiol: Contains an amino group instead of a methoxy group.
Uniqueness: 11-Methoxyundecane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
117559-62-3 |
|---|---|
Molekularformel |
C12H26OS |
Molekulargewicht |
218.40 g/mol |
IUPAC-Name |
11-methoxyundecane-1-thiol |
InChI |
InChI=1S/C12H26OS/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 |
InChI-Schlüssel |
DGXSHDQBHKFGDF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


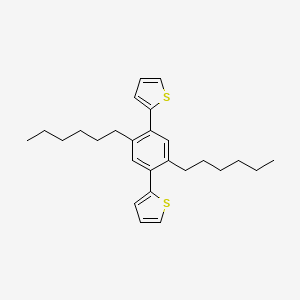

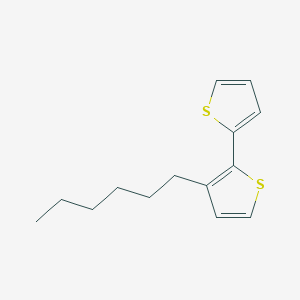
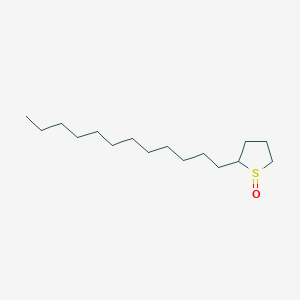
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)


![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
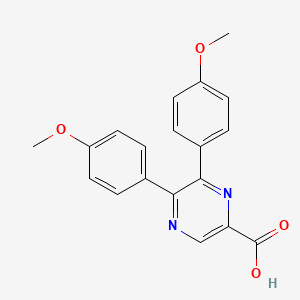
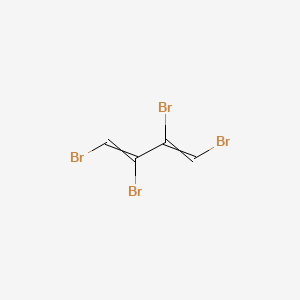

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
